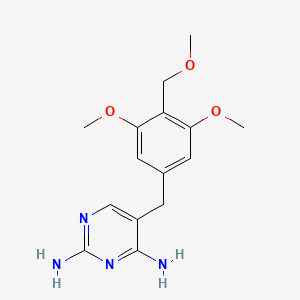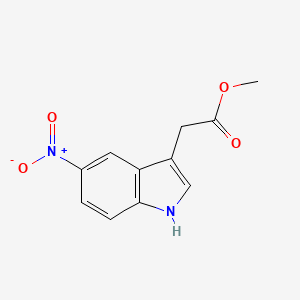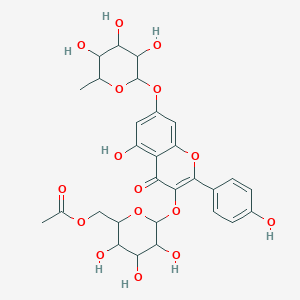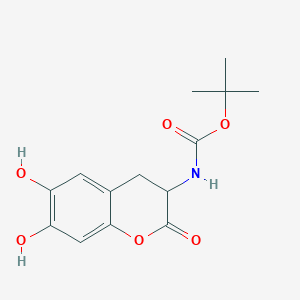
2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimetoxi fenil)-3-(difenilfosfino)-1-metil-1H-indol es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo grupos metoxi, fosfino y indol.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-(2,6-Dimetoxi fenil)-3-(difenilfosfino)-1-metil-1H-indol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del núcleo indol: El núcleo indol se puede sintetizar mediante la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona en condiciones ácidas.
Introducción de los grupos metoxi: Los grupos metoxi se pueden introducir mediante reacciones de metilación usando yoduro de metilo y una base como carbonato de potasio.
Adición del grupo fosfino: El grupo difenilfosfino se puede introducir mediante una reacción de acoplamiento cruzado catalizada por paladio, como la aminación de Buchwald-Hartwig, utilizando difenilfosfina y un haluro de arilo adecuado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas de síntesis anteriores para maximizar el rendimiento y la pureza, mientras se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2,6-Dimetoxi fenil)-3-(difenilfosfino)-1-metil-1H-indol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi se pueden oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El anillo indol se puede reducir en condiciones de hidrogenación para formar derivados de indolinas.
Sustitución: El grupo fosfino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Hidrógeno gaseoso con un catalizador de paladio o platino.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de derivados de indolinas.
Sustitución: Formación de derivados de óxido de fosfina.
Aplicaciones Científicas De Investigación
2-(2,6-Dimetoxi fenil)-3-(difenilfosfino)-1-metil-1H-indol tiene varias aplicaciones en la investigación científica:
Catálisis: Puede actuar como un ligando en la catálisis de metales de transición, facilitando diversas transformaciones orgánicas.
Síntesis orgánica: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de materiales:
Mecanismo De Acción
El mecanismo de acción de 2-(2,6-Dimetoxi fenil)-3-(difenilfosfino)-1-metil-1H-indol depende de su aplicación. En la catálisis, actúa como un ligando, coordinándose a un centro metálico e influyendo en la reactividad y selectividad de las reacciones catalizadas por metales. Los grupos metoxi y fosfino pueden participar en interacciones electrónicas y estéricas, modulando la actividad del catalizador.
Comparación Con Compuestos Similares
Compuestos similares
2-(2,6-Dimetoxi fenil)-1H-indol: Carece del grupo fosfino, lo que lo hace menos versátil en la catálisis.
3-(Difenilfosfino)-1-metil-1H-indol: Carece de los grupos metoxi, lo que afecta sus propiedades electrónicas.
2-(2,6-Dimetoxi fenil)-3-(difenilfosfino)-1H-pirrol: Estructura similar, pero con un anillo de pirrol en lugar de un anillo de indol.
Singularidad
2-(2,6-Dimetoxi fenil)-3-(difenilfosfino)-1-metil-1H-indol es único debido a la combinación de grupos metoxi, fosfino e indol, que proporciona un equilibrio de propiedades electrónicas y estéricas, lo que lo convierte en un compuesto versátil para diversas aplicaciones en catálisis y ciencia de materiales.
Propiedades
Fórmula molecular |
C29H26NO2P |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
[2-(2,6-dimethoxyphenyl)-1-methylindol-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H26NO2P/c1-30-24-18-11-10-17-23(24)29(28(30)27-25(31-2)19-12-20-26(27)32-3)33(21-13-6-4-7-14-21)22-15-8-5-9-16-22/h4-20H,1-3H3 |
Clave InChI |
WNDLLTXPQCFWGE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C3=C(C=CC=C3OC)OC)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)


![Ethyl1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12290180.png)

![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)


![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)

![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)

